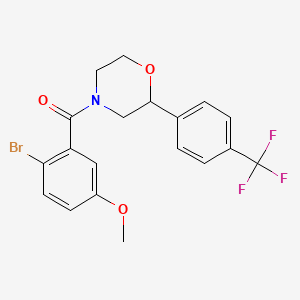
(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound, known by its chemical name (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, stands out due to its intricate structure and potential applications across various scientific fields. Its complex molecular framework is composed of a bromo-methoxyphenyl group, a trifluoromethyl phenyl group, and a morpholino ketone linkage. Such compounds often pique the interest of researchers due to their unique structural features and potential biological activities.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound may be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
The compound may play a role in the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound may be involved, is known to be exceptionally mild and functional group tolerant . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, primarily starting with the substitution reactions to introduce bromine and methoxy groups to the phenyl ring. The synthesis then continues with the introduction of the trifluoromethyl phenyl group, followed by the morpholino ketone linkage formation. These steps often employ conditions like controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Example Synthetic Route:
Bromination of 5-methoxyphenyl to introduce the bromo group.
Coupling of the brominated methoxyphenyl with a morpholino ketone derivative.
Addition of the trifluoromethyl phenyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors, automated synthesis machinery, and advanced purification techniques like chromatography may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: Can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific groups within the molecule.
Substitution: Halogen substitution or aromatic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Depending on the reagents and conditions, products might include hydroxylated derivatives, reduced ketones, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for further functionalization and modification.
Biology
Its potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, it could be explored for its therapeutic potential, including its activity against specific biological targets.
Industry
Industrial applications might involve its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to similar compounds such as:
(2-Chloro-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
(2-Bromo-5-ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
Our compound stands out due to its specific substitution pattern which can affect its reactivity and biological activity.
Highlighting Uniqueness
This intricate and multi-functional molecule presents fascinating opportunities for further research and application across various scientific domains.
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO3/c1-26-14-6-7-16(20)15(10-14)18(25)24-8-9-27-17(11-24)12-2-4-13(5-3-12)19(21,22)23/h2-7,10,17H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIUGNEQICNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)
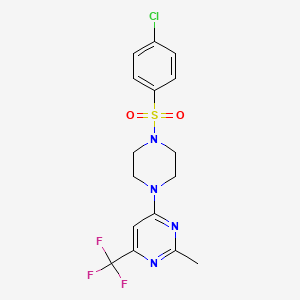
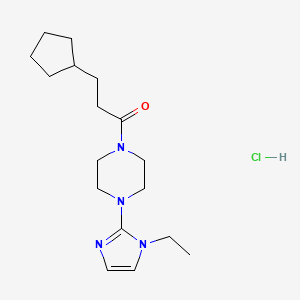

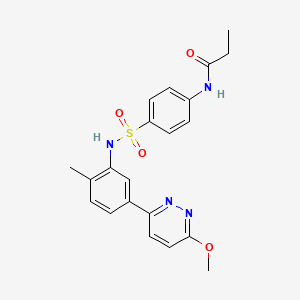
![3-[(2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2802133.png)


![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}quinoxaline](/img/structure/B2802140.png)

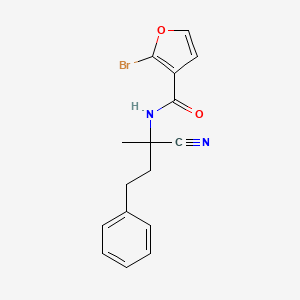
![3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B2802147.png)
